
Xyloglucan Heptasaccharide
Overview
Description
Xyloglucan heptasaccharide is a complex carbohydrate derived from xyloglucan, a polysaccharide commonly found in the cell walls of terrestrial plants. This compound consists of a backbone of glucose units, with xylose residues attached to some of the glucose units. This compound plays a significant role in plant cell wall structure and function, contributing to the mechanical properties and stability of the cell wall.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xyloglucan heptasaccharide can be synthesized through enzymatic hydrolysis of xyloglucan polysaccharides. The process involves the use of specific endo-xyloglucanases to cleave the polysaccharide into smaller oligosaccharides, including the heptasaccharide. The reaction conditions typically include a buffered aqueous solution at an optimal pH and temperature for the enzyme activity .
Industrial Production Methods
Industrial production of this compound often involves the use of agricultural by-products such as tamarind kernel powder. The process includes treating the tamarind kernel powder with endo-xyloglucanase to produce xyloglucan oligosaccharides, followed by β-galactosidase treatment to reduce the complexity of the oligosaccharides and yield the heptasaccharide . This method is scalable and avoids the need for chromatography, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Xyloglucan heptasaccharide undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using endo-xyloglucanase and β-galactosidase in buffered aqueous solutions.
Major Products Formed
The major products formed from these reactions include various modified oligosaccharides with different functional groups, such as carboxylated or glycosylated derivatives. These modifications can enhance the compound’s properties for specific applications.
Scientific Research Applications
2.1. Pharmaceutical Applications
Xyloglucan heptasaccharide has been extensively studied for its potential in drug delivery systems due to its mucoadhesive properties . This characteristic allows it to adhere to mucosal surfaces, enhancing the bioavailability of therapeutic agents.
- In Situ Drug Delivery Systems : Research indicates that xyloglucan can be utilized in thermosensitive drug delivery systems, where its properties change with temperature, allowing for controlled release of drugs in targeted areas .
- Clinical Trials : Clinical studies have demonstrated that xyloglucan formulations can significantly reduce symptoms of gastroenteritis and respiratory conditions by acting as a protective barrier against pathogens .
2.2. Agricultural Applications
In agriculture, this compound has been investigated for its role in plant growth regulation.
- Growth Inhibition Studies : Research has shown that xyloglucan oligosaccharides can inhibit auxin-induced elongation in pea stem segments, suggesting potential applications in controlling plant growth and development .
Experiment Type | Result | Implications |
---|---|---|
Auxin-Induced Growth | Inhibition observed with xyloglucans | Potential use as a growth regulator in crops |
3.1. Mucoadhesive Properties
A study evaluated the mucoadhesive capabilities of this compound using various mucosal models. Results indicated that formulations containing xyloglucan significantly improved the retention time on mucosal surfaces compared to controls, enhancing drug absorption rates .
3.2. Barrier Protective Properties
In vitro studies demonstrated that xyloglucan could preserve tight junction integrity in intestinal epithelial cells, suggesting its use in managing conditions associated with mucosal disruption such as inflammatory bowel disease .
Future Perspectives
The promising applications of this compound extend beyond current uses, with ongoing research exploring its potential in:
- Wound Healing : Its film-forming properties may aid in skin regeneration and corneal healing processes.
- Food Industry : As a food additive for enhancing texture and stability.
- Cosmetic Formulations : Due to its moisturizing and protective characteristics.
Mechanism of Action
Xyloglucan heptasaccharide exerts its effects primarily through interactions with enzymes and other proteins involved in cell wall metabolism. It acts as a substrate for endo-xyloglucanases, which cleave the heptasaccharide into smaller fragments. These fragments can then participate in various biochemical pathways, including those involved in cell wall remodeling and plant growth regulation . The compound’s ability to form hydrogels also makes it useful in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
Xyloglucan heptasaccharide is unique due to its specific structure and properties. Similar compounds include other xyloglucan oligosaccharides, such as:
Xyloglucan octasaccharide (XLXG): Contains an additional galactose residue compared to the heptasaccharide.
Xyloglucan nonasaccharide (XLLG): Contains two additional galactose residues.
Xyloglucan decasaccharide (XXLG): Contains a different pattern of xylose and galactose residues.
These similar compounds share some properties with this compound but differ in their specific structures and functional groups, leading to variations in their biological activities and applications.
Biological Activity
Xyloglucan heptasaccharide, commonly represented as XXXG, is a significant polysaccharide component found in the cell walls of many plants. Its biological activity is crucial for various physiological processes, including cell wall structure, growth regulation, and interactions with enzymes. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Structure and Composition
The this compound XXXG consists of three xylose (Xyl) residues and four glucose (Glc) residues arranged in a specific sequence. The structural formula can be represented as:
This composition plays a vital role in its interaction with various enzymes and its functionality within plant cell walls.
- Cell Wall Remodeling : Xyloglucan is involved in the remodeling of plant cell walls, particularly during growth phases such as seed germination and fruit ripening. It acts as a substrate for xyloglucanases, which catalyze its depolymerization, facilitating cell wall expansion .
- Enzyme Interaction : The heptasaccharide serves as a substrate for various glycoside hydrolases (GH), particularly from families GH5 and GH16. Studies have shown that specific enzymes can cleave xyloglucan endolytically, impacting its structural integrity and biological functions .
- Immunological Recognition : The development of monoclonal antibodies specific to the XXXG motif has allowed researchers to study its distribution in plant tissues. For instance, the LM15 antibody binds specifically to the XXXG structure, enabling detailed analysis of xyloglucan presence in different plant species .
Case Study 1: Immunological Characterization
A study utilized a neoglycoprotein approach to generate a monoclonal antibody against the XXXG heptasaccharide. This antibody was employed to analyze xyloglucan distribution in tamarind and nasturtium seeds, revealing that xyloglucan is predominantly located in the thickened cell walls adjacent to middle lamellae .
Case Study 2: Enzymatic Activity
Research on transglycosidase activities demonstrated that diverse angiosperm extracts could transfer sugar residues between xyloglucan heptasaccharides. This activity is significant for understanding how plants modify their cell wall components during development and stress responses .
Table 1: Enzymatic Activities Related to this compound
Q & A
Basic Research Questions
Q. What experimental approaches are used to identify the structural motifs of xyloglucan heptasaccharide (XXXG)?
Structural determination of XXXG involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and glycosyl linkage analysis. For instance, in situ post-source decay (PSD) fragmentation via matrix-assisted laser desorption/ionization time-of-flight MS (MALDI-TOFMS) enables cleavage analysis at glycosidic linkages, revealing non-reducing and reducing end fragments . Combined with 1D/2D NMR to assign anomeric configurations and glycosidic linkages, these methods resolve backbone glucan substitutions (e.g., α-xylose, β-galactose) .
Q. How is this compound isolated and purified from plant sources?
XXXG is typically extracted from tamarind seeds (Tamarindus indica) via endo-β-(1→4)-glucanase digestion of xyloglucan polysaccharides. Subsequent purification employs gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) to isolate oligosaccharides of defined degrees of polymerization (e.g., hepta-, octa-, nonasaccharides) . Reductive amination (e.g., XGO-NH₂) is used to stabilize oligosaccharides for functional assays .
Q. What enzymatic assays are used to study xyloglucan endotransglucosylase (XET) activity with XXXG?
XET activity is quantified via radiochemical assays using tritiated XXXG (e.g., [³H]XXXGol) as an acceptor substrate. The transfer of radiolabeled oligosaccharides to high-molecular-weight xyloglucan donors is measured by scintillation counting after removing unreacted substrates via formic acid precipitation and paper chromatography . Viscometric assays also track depolymerization kinetics, where XXXG competes as an acceptor, reducing solution viscosity .
Advanced Research Questions
Q. How can trans-α-xylosidase activity modify this compound structures in planta?
Trans-α-xylosidases catalyze intermolecular xylose transfer between XXXG molecules, forming larger oligosaccharides (e.g., octa- to decasaccharides). Dual-labeling assays with [³H]XXXG (donor) and fluorescently tagged acceptors (e.g., XXLG-NH₂) confirm xylosyl transfer via chromatographic separation and autoradiography. This activity stabilizes xyloglucan oligosaccharides by elongating chains, potentially modulating cell wall remodeling .
Q. What methodologies resolve contradictions in xyloglucan localization within plant cell walls?
Discrepancies in XXXG distribution (e.g., in Populus G-layers) are addressed using transmission electron microscopy (TEM) immunogold labeling with monoclonal antibodies (e.g., LM15 targeting XXXG motifs). Cross- and longitudinal sectioning controls account for antibody accessibility biases, clarifying spatial microdistributions during fiber development .
Q. How do structural variations in XXXG influence its role in sustained drug delivery systems?
XXXG’s gelling capacity, dependent on galactose substitution patterns, is optimized via β-galactosidase treatment to achieve thermally reversible sol-gel transitions. In vitro drug release assays (e.g., using ciprofloxacin) correlate galactose content with hydrogel stability and controlled release kinetics. Structural modifications (e.g., reduced galactose) enhance mucoadhesion in ocular or dermal applications .
Q. What advanced techniques quantify transglycosylation vs. hydrolysis ratios in plant enzyme extracts?
Competitive radiolabeling assays using [³H]XXXG as a donor and unlabeled acceptors (e.g., XGO-NH₂) distinguish transglycosylation (³H-labeled products) from hydrolysis (free [³H]xylose). High-performance anion-exchange chromatography (HPAEC-PAD) separates products, while driselase digestion confirms newly formed glycosidic linkages (e.g., α-xylosyl-isoprimeverose) .
Q. How do xyloglucan heptasaccharides act as signaling molecules in plant stress responses?
XXXG modulates XET activity under stress conditions (e.g., heat shock in Triticum durum roots). Dot-blot assays with sulphorhodamine-labeled XXXG-SR quantify XET inhibition in stressed vs. control tissues, revealing tissue-specific regulatory mechanisms. Proteomic profiling of enzyme extracts controls for total protein concentration variations .
Q. Methodological Challenges and Solutions
Q. How can researchers address low binding affinity of XXXG to carbohydrate-binding modules (CBMs)?
Fluorescence polarization and isothermal titration calorimetry (ITC) are employed to detect weak interactions. For example, Dictyostelium CBM8 shows no binding to XXXG, necessitating mutagenesis or alternative CBMs (e.g., from Paenibacillus GH5/74) with higher specificity. Competitive assays with labeled vs. unlabeled oligosaccharides enhance sensitivity .
Q. What strategies improve the synthesis of mechanism-based XXXG inhibitors for enzyme studies?
Chemoenzymatic synthesis produces fluorosugar inhibitors (e.g., XXXG(2F)-β-DNP) via glycosynthase-mediated elongation. Mass spectrometry and X-ray crystallography validate inhibitor-enzyme interactions, targeting catalytic nucleophiles in glycoside hydrolases (GHs). Comparative assays with bromoketone analogs confirm specificity .
Properties
IUPAC Name |
5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPAGRIHCRVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659925 | |
Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121591-98-8 | |
Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.